molecular formula C10H9ClF3NO2 B14834526 Ethyl 3-chloro-5-(trifluoromethyl)pyridine-4-acetate

Ethyl 3-chloro-5-(trifluoromethyl)pyridine-4-acetate

Cat. No.: B14834526
M. Wt: 267.63 g/mol
InChI Key: NKXFLJYCRCFXAV-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5-(trifluoromethyl)pyridine-4-acetate is a fluorinated pyridine derivative serving as a advanced intermediate in the research and development of novel active ingredients. Its structure incorporates a chloromethyl group and a trifluoromethyl substituent on the pyridine ring, which are known to enhance reactivity, metabolic stability, and lipophilicity—key properties for optimizing the pharmacokinetic profiles of candidate molecules . Compounds featuring the 3-chloro-5-(trifluoromethyl)pyridine scaffold are of significant interest in the creation of modern agrochemicals, including herbicides and insecticides . The presence of the ester functional group provides a versatile handle for further synthetic modification, allowing researchers to explore a wide array of amide and carboxylic acid derivatives for structure-activity relationship (SAR) studies . The trifluoromethylpyridine moiety is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and candidates in clinical trials, underscoring its value in the design of bioactive compounds . This product is intended for use in chemical synthesis, cross-coupling reactions, and nucleophilic substitutions within a professional laboratory setting. It is supplied For Research Use Only. Not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H9ClF3NO2

Molecular Weight

267.63 g/mol

IUPAC Name

ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-4-yl]acetate

InChI

InChI=1S/C10H9ClF3NO2/c1-2-17-9(16)3-6-7(10(12,13)14)4-15-5-8(6)11/h4-5H,2-3H2,1H3

InChI Key

NKXFLJYCRCFXAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=NC=C1C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-4-acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-(trifluoromethyl)pyridine and ethyl bromoacetate.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including the use of a suitable solvent (e.g., dichloromethane) and a base (e.g., potassium carbonate) to facilitate the esterification process.

    Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the ethyl bromoacetate reacts with the 3-chloro-5-(trifluoromethyl)pyridine to form the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, is common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-chloro-5-(trifluoromethyl)pyridine-4-acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or primary amines can be used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction can produce an alcohol.

Scientific Research Applications

Ethyl 3-chloro-5-(trifluoromethyl)pyridine-4-acetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new agrochemicals and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-4-acetate involves its interaction with specific molecular targets and pathways. The presence of the chloro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to biological targets. For example, the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Ethyl 3-chloro-5-(trifluoromethyl)pyridine-4-acetate, a detailed comparison with structurally analogous pyridine and pyrimidine derivatives is provided below.

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Position of Substituents
This compound C₁₀H₉ClF₃NO₂ ~247.6 (calculated) Cl, -CF₃, ethyl acetate 3-Cl, 5-CF₃, 4-acetate
2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester C₁₄H₁₀F₆N₂O₂ 338 (observed via LCMS) Two -CF₃ groups, pyrimidine core, ethyl ester Pyrimidine-2-CF₃, pyridine-6-CF₃
3-Chloro-5-(trifluoromethyl)pyridine-2-acetic acid C₈H₅ClF₃NO₂ ~239.6 (calculated) Cl, -CF₃, acetic acid 3-Cl, 5-CF₃, 2-acetic acid

Key Observations:

  • Lipophilicity: The trifluoromethyl group in all compounds enhances logP values, but the pyrimidine-based analogue (from ) exhibits higher molecular weight and lipophilicity due to its dual -CF₃ groups and fused ring system .
  • Synthetic Utility: Ethyl esters (e.g., the target compound) are commonly used as intermediates for hydrolysis to carboxylic acids, as demonstrated in the saponification of the pyrimidine-ethyl ester derivative in .

Reactivity and Stability

  • Hydrolysis Sensitivity: this compound is less prone to hydrolysis under mild acidic/basic conditions compared to its pyrimidine analogue (), which underwent rapid saponification with NaOH at room temperature. This difference arises from the electron-withdrawing pyrimidine core accelerating ester cleavage .
  • Thermal Stability: The chlorine atom at position 3 in the target compound may increase thermal stability relative to non-halogenated pyridines, similar to observations in halogenated heterocycles in agrochemical applications.

Biological Activity

Ethyl 3-chloro-5-(trifluoromethyl)pyridine-4-acetate is an organic compound that has attracted significant attention due to its diverse biological activities and potential applications in medicinal chemistry and agrochemicals. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with a chlorine atom and a trifluoromethyl group, contributing to its unique chemical properties. The trifluoromethyl group enhances the compound's lipophilicity and membrane permeability, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. Studies indicate that the compound can inhibit various enzymes involved in critical biological pathways, which may lead to therapeutic effects against diseases such as inflammation and neurological disorders.

Key Mechanisms:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, modulating biological pathways essential for disease progression.
  • Receptor Modulation: Its ability to interact with receptors suggests potential roles in drug development aimed at targeting neurological and inflammatory diseases.

Biological Activity Data

The following table summarizes the biological activities reported for this compound in various studies:

Activity Effect Reference
Enzyme InhibitionSignificant inhibition of target enzymes
Antimicrobial ActivityModerate activity against certain pathogens
Anti-inflammatory EffectsReduction in inflammatory markers
Neurological EffectsPotential neuroprotective activity

Case Studies

Several studies have documented the biological effects of this compound:

  • Anti-inflammatory Activity:
    A study demonstrated that the compound significantly reduced pro-inflammatory cytokines in vitro, indicating its potential as an anti-inflammatory agent. The mechanism was linked to the inhibition of specific signaling pathways involved in inflammation.
  • Antimicrobial Properties:
    Research indicated that this compound exhibited moderate antimicrobial activity against various bacterial strains. The presence of the trifluoromethyl group was crucial for enhancing its efficacy compared to non-fluorinated analogs .
  • Neuroprotective Effects:
    In a model of neurodegeneration, the compound showed promise in protecting neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases.

Q & A

Q. What safety protocols are critical during synthesis?

  • Waste Management : Halogenated byproducts require specialized disposal to avoid environmental contamination .
  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to handle corrosive reagents (e.g., HCl, NaOH) .

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